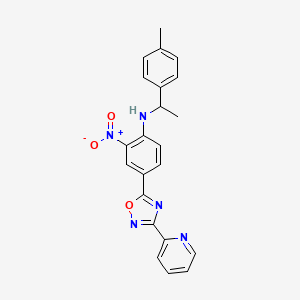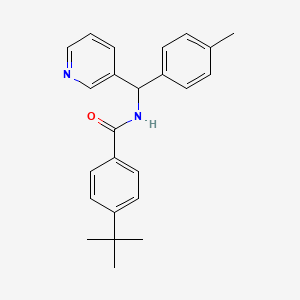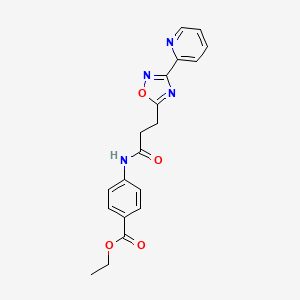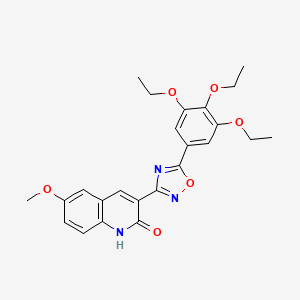
6-methoxy-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 6-methoxy-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not yet fully understood. However, it is believed to exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by altering various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been found to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. This compound has also been shown to have a positive effect on lipid metabolism and glucose homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-methoxy-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments is its potent anticancer activity. This compound can be used as a lead compound for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 6-methoxy-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One area of interest is the development of more efficient synthesis methods for this compound. Another potential direction is the investigation of its potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Furthermore, the mechanisms underlying its anticancer activity need to be further elucidated to facilitate its development as a therapeutic agent.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its potent anticancer activity, antioxidant, anti-inflammatory, and antimicrobial properties make it a promising lead compound for the development of new drugs. Further studies are needed to fully understand its mechanisms of action and potential applications in the treatment of various diseases.
Synthesemethoden
There are several methods for synthesizing 6-methoxy-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One of the most commonly used methods involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then treated with quinoline-2-carbaldehyde to yield this compound.
Wissenschaftliche Forschungsanwendungen
6-methoxy-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess antioxidant, anti-inflammatory, and antimicrobial properties.
Eigenschaften
IUPAC Name |
6-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-5-30-19-12-15(13-20(31-6-2)21(19)32-7-3)24-26-22(27-33-24)17-11-14-10-16(29-4)8-9-18(14)25-23(17)28/h8-13H,5-7H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQXZIQFISRYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=CC4=C(C=CC(=C4)OC)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

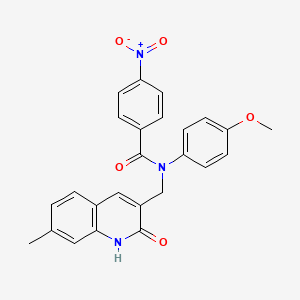

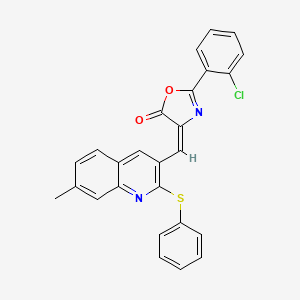
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7700271.png)
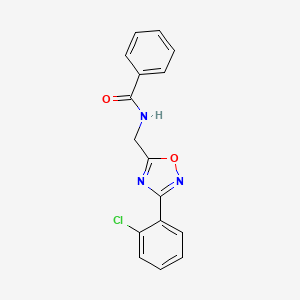
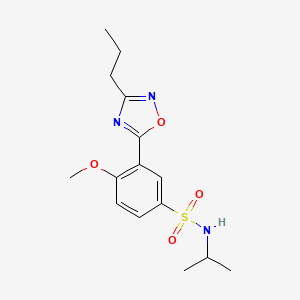
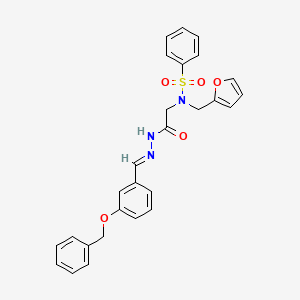
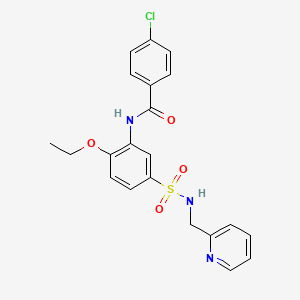
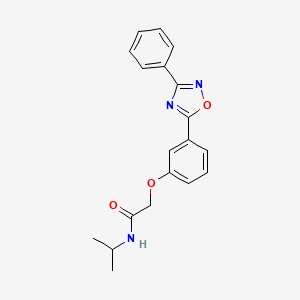
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7700335.png)
